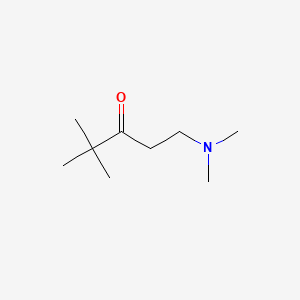![molecular formula C14H24N4O4 B14701257 N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide CAS No. 21028-09-1](/img/structure/B14701257.png)
N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide involves the reaction of asparagine with acetic anhydride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are carried out in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxo-2,5-piperazinediacetamide: Similar structure but different functional groups.
N-fumaroylated diketopiperazine: A related compound with different applications.
Uniqueness
N,N’-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide is unique due to its specific chemical structure and its use as a reference standard in various scientific and industrial applications .
Properties
CAS No. |
21028-09-1 |
|---|---|
Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
N-[3-[5-(3-acetamidopropyl)-3,6-dioxopiperazin-2-yl]propyl]acetamide |
InChI |
InChI=1S/C14H24N4O4/c1-9(19)15-7-3-5-11-13(21)18-12(14(22)17-11)6-4-8-16-10(2)20/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20)(H,17,22)(H,18,21) |
InChI Key |
KZZROHVGYUFLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
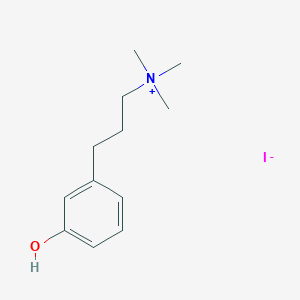
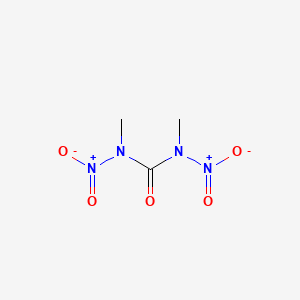
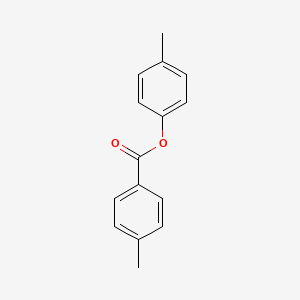
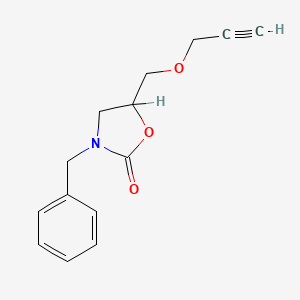
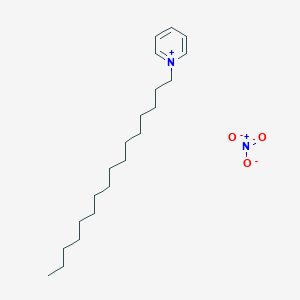

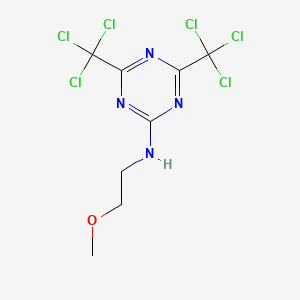
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

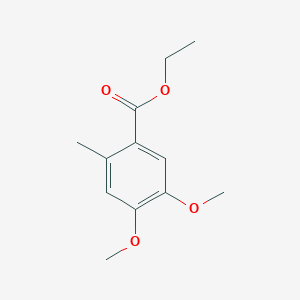
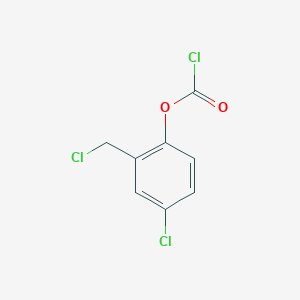
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
